3'-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1'-[(3-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2S/c1-16-10-17(2)12-20(11-16)28-23(29)15-31-25(28)21-8-3-4-9-22(21)27(24(25)30)14-18-6-5-7-19(26)13-18/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKELOVXZPJOTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. The starting materials often include substituted indoles, thiazolidines, and fluorobenzyl derivatives. Key steps in the synthesis may involve:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Spirocyclization: The spirocyclic structure is formed by reacting the indole derivative with a thiazolidine precursor under specific conditions, such as the presence of a base or acid catalyst.
Functionalization: Introduction of the 3,5-dimethylphenyl and 3-fluorophenyl groups through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3’-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which 3’-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The spiro core is conserved across analogs, but substituent diversity (e.g., methoxy, fluoro, methyl ester) modulates electronic and steric properties.
- The target’s 3,5-dimethylphenyl group introduces steric bulk compared to smaller substituents like methoxy (3a) or propanoate (Id).
Insights :
- Yields for spiro compounds vary widely (33–75%), influenced by substituent complexity and reaction conditions.
Physicochemical Properties
Analysis :
- Higher melting points (>300°C in ) correlate with rigid structures or strong intermolecular forces (e.g., hydrogen bonding from C=O groups).
- The target’s fluorophenyl group may increase melting point compared to methoxy or ester analogs due to enhanced dipole interactions.
Research Findings and Implications
Substituent Impact :
- Electron-withdrawing groups (e.g., F) enhance polarity and binding specificity, while methyl groups improve lipophilicity .
- The target’s 3,5-dimethylphenyl moiety may confer metabolic stability over methoxy or ester analogs .
Synthetic Challenges :
- Multi-substituted spiro compounds (e.g., target) require careful optimization to balance yield and purity .
Spectroscopic Confirmation :
- $ ^1H $-NMR aromatic signals and IR C=O stretches are critical for verifying spiro connectivity and substituent placement .
Biological Activity
3'-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in various fields of pharmacological research due to its potential biological activities. The following sections detail its synthesis, biological mechanisms, and research findings.
Chemical Structure and Synthesis
The compound features a spirocyclic configuration that combines an indole core with a thiazolidine moiety. The synthesis typically involves multi-step organic reactions including:
- Formation of the Indole Core : Achieved through methods such as Fischer indole synthesis.
- Spirocyclization : This step involves the reaction of the indole derivative with a thiazolidine precursor.
- Functionalization : The introduction of the 3,5-dimethylphenyl and 3-fluorophenyl groups often utilizes Friedel-Crafts alkylation techniques.
The biological activity of the compound is hypothesized to stem from its interaction with specific molecular targets such as enzymes and receptors. These interactions may influence various biological pathways including anti-inflammatory responses and antimicrobial activities.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- In vitro Studies : Compounds with similar thiazolidine structures have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 625 to >5000 µg/ml .
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus ATCC 25923 | 625 - >5000 |
| Escherichia coli ATCC 25922 | 625 - >5000 |
| Pseudomonas aeruginosa ATCC 27853 | 625 - >5000 |
Antiviral Activity
The compound's potential antiviral activities have also been explored. Similar thiazolidine derivatives have shown varying degrees of effectiveness against HIV-1:
- In vitro Evaluation : Some derivatives exhibited IC50 values in the low micromolar range (e.g., IC50 = 12.1 µM) against HIV-1 .
Case Studies
Several studies have investigated the biological effects of compounds related to the target molecule:
- Study on Antiviral Activity : A study evaluated the anti-HIV efficacy of thiazolidine derivatives and found that modifications in their structure significantly influenced their activity against HIV strains .
- Antibacterial Evaluation : Another study assessed a series of thiazolidinone compounds for their antibacterial properties against multiple pathogens including MRSA, revealing promising results that warrant further investigation .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3'-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione, and how can purity be ensured?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with tetrachloromonospirocyclotriphosphazene intermediates and diamines under controlled conditions. Key steps include refluxing in tetrahydrofuran (THF) with triethylamine as a base, followed by purification via column chromatography to isolate the product . Monitoring reaction progress using thin-layer chromatography (TLC) ensures intermediate purity. For final purity, recrystallization or high-performance liquid chromatography (HPLC) is recommended. X-ray crystallography (as referenced in Supplementary Information) can confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and spirocyclic connectivity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) in the thiazolidine-dione moiety. For stereochemical analysis, circular dichroism (CD) or X-ray diffraction is essential. Cross-referencing with spectral libraries of analogous compounds (e.g., oxadiazolyl-thiazolidinediones) enhances accuracy .
Q. What reaction conditions favor high yields in spirocyclic indole-thiazolidinedione formation?
- Methodological Answer : Optimize solvent polarity (e.g., THF or DMF) and temperature (room temperature to 60°C) to balance reaction kinetics and byproduct formation. Use stoichiometric equivalents of diamines and phosphazene precursors to minimize side reactions. Catalytic additives like DMAP or pyridine can enhance nucleophilic substitution efficiency. Reaction monitoring via TLC or in situ IR spectroscopy ensures timely termination .
Advanced Research Questions
Q. How can computational reaction path search methods improve synthesis efficiency for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent and catalyst selection. Coupling this with machine learning algorithms (e.g., Bayesian optimization) narrows experimental parameters (e.g., temperature, pH). For example, ICReDD’s approach integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles by 40–60% . Tools like COMSOL Multiphysics enable multi-physics simulations to model reaction kinetics and mass transfer in reactors .
Q. How should researchers address contradictions in spectral data during structural validation?
- Methodological Answer : Contradictions often arise from dynamic stereochemistry or solvent-induced shifts. Use 2D NMR techniques (e.g., NOESY, HSQC) to resolve spatial proximity ambiguities. For mass spectrometry discrepancies, isotope labeling or collision-induced dissociation (CID) studies clarify fragmentation pathways. Cross-validate with X-ray crystallography or computational NMR shift prediction tools (e.g., ACD/Labs or Gaussian). Case studies on oxadiazole-thiazolidinedione derivatives highlight the importance of iterative validation .
Q. What factorial design approaches optimize reaction conditions for scale-up?
- Methodological Answer : Apply a 2^k factorial design to test variables like temperature, catalyst loading, and solvent ratio. For example, a three-factor design (temperature: 25–60°C, catalyst: 0.5–2.0 mol%, solvent: THF/DMF mixtures) identifies interactions affecting yield. Response surface methodology (RSM) refines optimal conditions. Advanced designs like Taguchi or Box-Behnken minimize experimental runs while maximizing data robustness .
Q. How can enzyme inhibition studies elucidate this compound’s therapeutic potential?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target enzymes (e.g., kinases or proteases). Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies. For in vitro assays, combine IC₅₀ determinations with kinetic analysis (Lineweaver-Burk plots) to classify inhibition mechanisms (competitive/non-competitive). Reference protocols for similar thiazolidinediones emphasize reproducibility across triplicate trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
